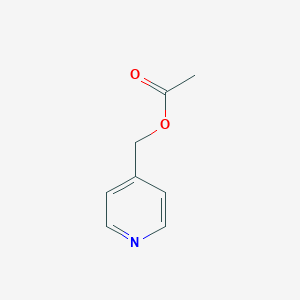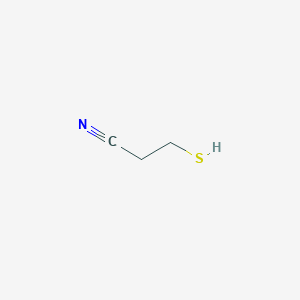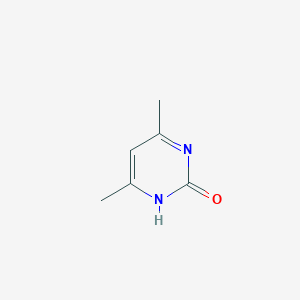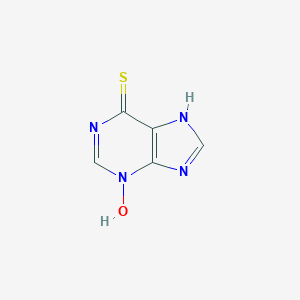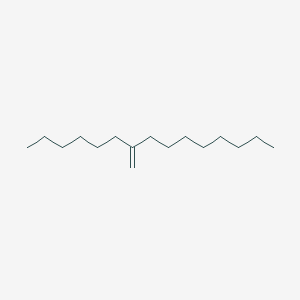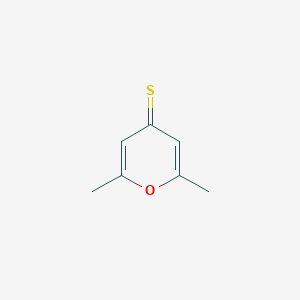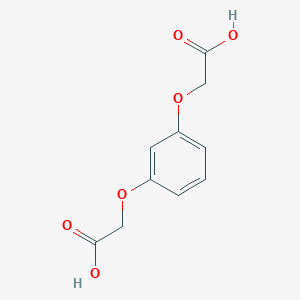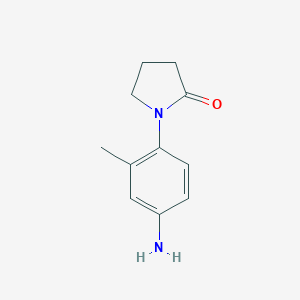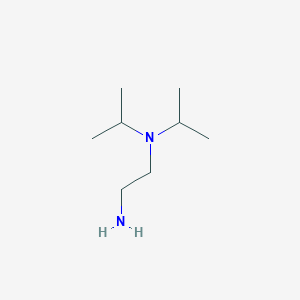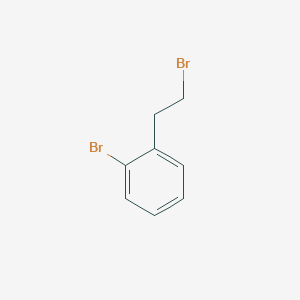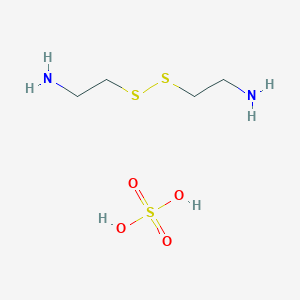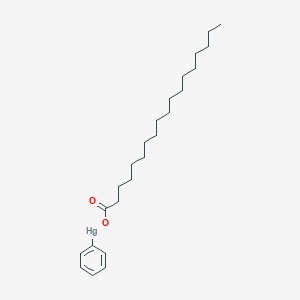
Phenylmercuric stearate
Overview
Description
Phenylmercuric stearate is an organomercurial compound . It has a linear formula of C24H40HgO2 and a molecular weight of 561.175 .
Synthesis Analysis
The synthesis of Phenylmercuric stearate is not widely documented in the available literature. Sigma-Aldrich, a supplier of the compound, does not provide analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Phenylmercuric stearate. More research is needed to fully understand its reactivity and the conditions under which it undergoes chemical transformations .Scientific Research Applications
Phenylmercuric acetate, a compound similar to Phenylmercuric stearate, has been used as a fungicide and slimicide. It undergoes rapid metabolism by soil and aquatic microorganisms, converting to diphenylmercury (Matsumura, Gotoh, & Boush, 1971).
The reaction of phenylmercuric hydroxide with cyclic-N-acids and sulfamides has been investigated, highlighting its reactivity and potential for forming phenylmercuric derivatives (Kravtsov & Nesmeyanov, 1967).
Phenylmercuric acetate selectively inhibits the photosynthetic activities of isolated spinach chloroplasts, affecting processes like photophosphorylation and the activity of ferredoxin-NADP oxidoreductase (Honeycutt & Krogmann, 1972).
Phenylmercuric acetate can be vaporized by mercury-resistant bacteria, indicating its interaction with microbial life and potential environmental implications (Tonomura et al., 1968).
Technical butyl stearate, a compound related to Phenylmercuric stearate, has been studied for microencapsulation with melamine-formaldehyde resin, which could have implications for Phenylmercuric stearate in similar applications (Alič, Šebenik, & Krajnc, 2012).
Absorption, distribution, and excretion studies of Phenylmercuric acetate in animals provide insights into its pharmacokinetics and potential toxicity (Miller, Klavano, & Csonka, 1960).
Similar compounds like Phenylmercuric nitrate and Phenylmercuric acetate show variations in absorption, distribution, and excretion in different formulations, which can be relevant for the understanding of Phenylmercuric stearate (Fukuchi et al., 1964).
properties
IUPAC Name |
octadecanoyloxy(phenyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h2-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFRQGYSLUIRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Hg]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40HgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmercuric stearate | |
CAS RN |
104-59-6 | |
| Record name | Mercury, (octadecanoato-O)phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmercuric stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylmercury stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



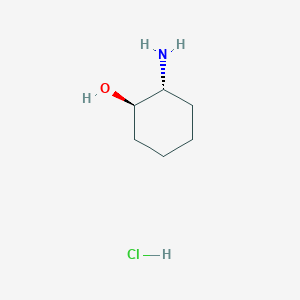
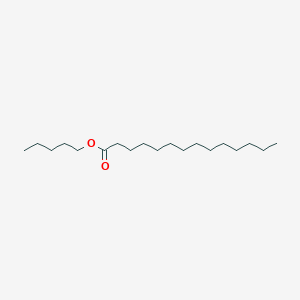
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)
